2-(4-氯苯基)-5-苯基-1,3-噻唑-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

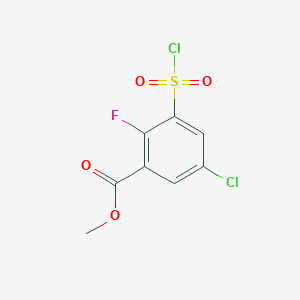

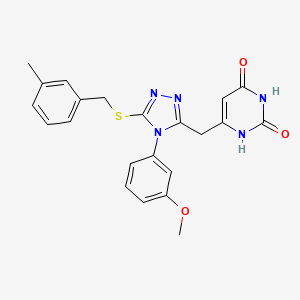

The compound "2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride" is a chemical entity that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the sulfonyl chloride group suggests that this compound could be an intermediate in the synthesis of sulfonamide derivatives or could be used for further functionalization through nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of appropriate precursors with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. For instance, the synthesis of 4,5-diaryl-1,2,3-thiadiazoles involves the reaction of thionyl chloride with semicarbazones, followed by chlorosulfonation to yield the desired sulfonyl chloride derivatives . Similarly, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole has been shown to afford a sulfonyl chloride compound, which can react with amines to form sulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy . These techniques could be applied to determine the precise molecular structure of "2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride."

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonyl chloride group. The reactivity of such compounds allows for the synthesis of a wide range of sulfonamide derivatives, which can exhibit diverse biological activities . The sulfonyl chloride group can react with amines to form sulfonamides, as demonstrated in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . The regiochemistry of these reactions can vary depending on the nature of the nucleophiles used .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The presence of a sulfonyl chloride group typically makes the compound more reactive and polar, which can affect its solubility in organic solvents. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, can be assessed through NBO analysis and molecular electrostatic potential maps . These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its reactivity.

科学研究应用

化学合成和抗病毒活性

该化合物在合成各种磺胺衍生物中起着重要作用。例如,Chen等人(2010年)描述了5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺胺衍生物的合成,展示了它们潜在的抗烟草花叶病毒活性 (Chen et al., 2010)。同样,Turov等人(2014年)强调了该化合物在生成磺胺类化合物中的作用,这些化合物是亲电试剂,用于亲核取代反应,进一步说明了其化学实用性 (Turov et al., 2014)。

制药研究

该化合物在制药研究中具有重要意义,特别是在抗微生物活性方面。Shah等人(2014年)合成了一系列基于氮杂环丙酮-2-酮的苯磺酰吡唑啉衍生物,包括4-(4-氯苯基)-3-氯-1-{4-[5-(取代苯基)-1-(苯磺酰)-4,5-二氢吡唑-3-基]苯基}氮杂环丙酮-2-酮,测试了它们的抗菌和抗真菌活性 (Shah et al., 2014)。

材料科学和缓蚀

在材料科学领域,El-Lateef等人(2021年)研究了聚[(联氮基)偶氮基]噻唑衍生物作为腐蚀抑制剂对铸铁-碳合金在摩尔盐酸中的保护效果,揭示了它们的高保护能力和混合型抑制特性 (El-Lateef et al., 2021)。

抗癌和抗菌活性

在药理学的进一步研究中,如Ovonramwen等人(2021年)探索了5-氯-1-乙基-2-甲基-N-苯基-1H-咪唑-4-磺胺衍生物的抗念珠菌和抗菌活性,为潜在的医学应用提供了见解 (Ovonramwen et al., 2021)。

量子化学计算和分子对接研究

Viji等人(2020年)对与2-(4-氯苯基)-5-苯基-1,3-噻唑-4-磺酰氯相关的生物活性分子进行了量子化学计算和分子对接研究,突出了其抗微生物活性,并提供了关于其生物功能的见解 (Viji et al., 2020)。

安全和危害

This would involve studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This would involve discussing potential applications for the compound and areas for future research.

属性

IUPAC Name |

2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGGYEOWDFFIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)